Xylometazoline Hydrochloride

Catalog No.
S547431
CAS No.
1218-35-5
M.F
C16H24N2.ClH
C16H25ClN2
M. Wt
280.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xylometazoline Hydrochloride

CAS Number

1218-35-5

Product Name

Xylometazoline Hydrochloride

IUPAC Name

2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride

Molecular Formula

C16H24N2.ClH
C16H25ClN2

Molecular Weight

280.83 g/mol

InChI

InChI=1S/C16H24N2.ClH/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15-17-6-7-18-15;/h8-9H,6-7,10H2,1-5H3,(H,17,18);1H

InChI Key

YGWFCQYETHJKNX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-(4'-tert-butyl-2',6'-dimethylphenylmethyl)imidazoline, Amidrin, Balkis, Chlorohist-LA, Decongest, espa-rhin, Gelonasal, Idasal, Idril N, Imidin, Nasan, Nasengel AL, NasenGel ratiopharm, Nasenspray AL, NasenSpray ratiopharm, Nasentropfen AL, NasenTropfen ratiopharm, Novorin, Otradrops, Otraspray, Otriven, Otrivin, Otrivin Mentol, Rapako, schnupfen endrine, Snup, stas, xylometazoline, xylometazoline hydrochloride, xylometazoline monohydrochloride

Canonical SMILES

CC1=CC(=CC(=C1CC2=NCCN2)C)C(C)(C)C.Cl

The exact mass of the compound Xylometazoline hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757378. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Xylometazoline hydrochloride is a synthetic imidazoline derivative and a potent, direct-acting alpha-adrenergic agonist widely procured as an active pharmaceutical ingredient (API) for topical vasoconstrictor formulations. As a crystalline salt, it is freely soluble in water, though its chemical stability is highly dependent on the pH of the aqueous environment, requiring acidic to neutral conditions (pH 5.0–7.5) to prevent hydrolysis [1]. In industrial and compounding workflows, it is prioritized for its rapid onset of action and sustained local efficacy, offering a distinct pharmacokinetic profile compared to phenylethylamine-class adrenergic agonists. Its primary procurement value lies in its established use in nasal decongestant sprays and drops, where it provides localized vascular constriction with minimal systemic absorption.

Substituting Xylometazoline Hydrochloride with other alpha-agonists like Oxymetazoline or Phenylephrine often compromises formulation targeting and pharmacodynamic duration. While Oxymetazoline is a close structural analog, the two compounds exhibit divergent affinities for alpha-adrenoceptor subtypes, with Xylometazoline demonstrating preferential binding characteristics that influence receptor-specific assay outcomes[1]. Furthermore, substituting with phenylethylamine derivatives such as Phenylephrine drastically reduces the duration of local vasoconstriction from over six hours to under two hours, necessitating more frequent dosing [2]. From a manufacturing perspective, Xylometazoline's strict requirement for a pH 5.0–7.5 formulation window means that drop-in substitution into alkaline buffer systems will lead to rapid hydrolysis and free base precipitation [3], rendering generic substitution without formulation adjustment unviable.

Alpha-Adrenoceptor Subtype Binding Affinity

In radioligand competition studies utilizing transfected HEK293 cells, Xylometazoline and its closest analog Oxymetazoline demonstrate distinct binding profiles across alpha-adrenoceptor subtypes. While both are potent agonists, Xylometazoline exhibits a higher relative affinity for the α(2B)-adrenoceptor subtype compared to Oxymetazoline, whereas Oxymetazoline shows significantly higher affinity for the α(1A) subtype [1]. This divergent receptor selectivity dictates their use in targeted pharmacological models and influences the required API concentration in commercial formulations.

Evidence DimensionReceptor subtype binding affinity (α2B vs α1A)
Target Compound DataHigher relative affinity for α(2B)-adrenoceptors
Comparator Or BaselineOxymetazoline (Higher relative affinity for α(1A)-adrenoceptors)
Quantified DifferenceDivergent subtype selectivity profiles dictating receptor-specific targeting
ConditionsRadioligand competition studies in transfected HEK293 cells

Buyers sourcing ligands for specific alpha-adrenoceptor assays must select Xylometazoline when targeting α(2B) pathways over α(1A) pathways.

pH-Dependent Formulation Stability and Hydrolysis

The chemical stability of Xylometazoline Hydrochloride in aqueous solutions is strictly governed by pH. The compound remains highly stable in acidic to neutral media (pH 5.0 to 7.5), which is the standard range for commercial nasal formulations [1]. However, when exposed to alkaline environments (pH > 7.5), the rate of hydrolysis increases considerably, and the compound approaches its pKa, leading to the precipitation of the less soluble free base [1]. This necessitates precise buffer selection during manufacturing to prevent API degradation.

Evidence DimensionHydrolysis rate and aqueous solubility
Target Compound DataStable and freely soluble at pH 5.0–7.5
Comparator Or BaselineAlkaline media (pH > 7.5)
Quantified DifferenceSignificant increase in hydrolysis and free base precipitation in alkaline conditions
ConditionsAqueous solution formulation and storage

Procurement teams must ensure that downstream formulation buffers are strictly maintained between pH 5.0 and 7.5 to prevent API loss through hydrolysis or precipitation.

Duration of Local Vasoconstriction vs. Phenylethylamines

Xylometazoline provides a significantly longer duration of action compared to phenylethylamine-class alternatives. In comparative rhinomanometry studies evaluating topical decongestants, Xylometazoline Hydrochloride maintained significant local vasoconstriction and airway resistance reduction for more than 6 hours post-administration[1]. In contrast, the decongestive effect of Phenylephrine dissipated in less than 2 hours[1]. This extended duration of action is a primary driver for its selection in sustained-relief topical formulations.

Evidence DimensionDuration of local decongestive effect
Target Compound Data> 6 hours of sustained vasoconstriction
Comparator Or BaselinePhenylephrine (< 2 hours)
Quantified Difference> 300% increase in duration of action
ConditionsTopical administration evaluated via active anterior rhinomanometry

Formulators prioritize Xylometazoline over Phenylephrine to achieve extended-duration product claims and reduce the required dosing frequency for end-users.

Topical Efficacy vs. Systemic Alternatives

When comparing delivery routes and compound efficacy, topical Xylometazoline drastically outperforms oral systemic alternatives in rapid localized action. Rhinomanometry measurements demonstrated that a 0.1% topical application of Xylometazoline yielded an average decrease in total nasal airway resistance of 37.3% with rapid onset [1]. In the same study, a standard 120 mg oral dose of Pseudoephedrine showed no significant decongestive effect within the measured timeframe [1], highlighting the superior efficiency of Xylometazoline in targeted topical applications.

Evidence DimensionReduction in total nasal airway resistance
Target Compound Data37.3% average decrease (0.1% topical spray)
Comparator Or BaselinePseudoephedrine (120 mg oral dose)
Quantified Difference37.3% reduction vs. no significant effect
ConditionsActive anterior rhinomanometry in healthy subjects and chronic sinusitis patients

This quantitative superiority justifies the procurement of Xylometazoline for topical formulations over relying on systemic pseudoephedrine for rapid localized vasoconstriction.

API for Extended-Relief Topical Decongestants

Due to its proven >6-hour duration of action compared to short-acting alternatives like Phenylephrine [1], Xylometazoline Hydrochloride is the preferred API for formulating extended-relief nasal sprays and drops. Its high solubility in acidic-to-neutral water allows for seamless integration into buffered aqueous systems, provided the pH is strictly maintained between 5.0 and 7.5 to prevent hydrolysis [2].

Receptor-Specific Pharmacological Assays

In in-vitro pharmacology and receptor binding studies, Xylometazoline is utilized as a selective ligand when researchers need to differentiate between alpha-adrenoceptor subtypes. Its higher relative affinity for α(2B)-adrenoceptors compared to Oxymetazoline [3] makes it a critical tool compound for mapping receptor-mediated calcium signaling and evaluating adrenoceptor expression profiles in mucosal tissue models.

Pre-Surgical Local Vasoconstriction Protocols

Xylometazoline is frequently employed in clinical research and surgical settings to induce rapid, localized vasoconstriction prior to nasotracheal intubation. Its ability to decrease nasal airway resistance by over 37% [1] ensures sufficient mucosal decongestion, serving as a highly effective, non-narcotic alternative to cocaine-based vasoconstrictors for minimizing epistaxis during airway management procedures.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

280.1706265 Da

Monoisotopic Mass

280.1706265 Da

Heavy Atom Count

19

Appearance

White to off-white crystalline powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X5S84033NZ

Related CAS

526-36-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 199 companies from 5 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Nasal Decongestants

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

1218-35-5

General Manufacturing Information

1H-Imidazole, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]methyl]-4,5-dihydro-, hydrochloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023
1: Musshoff F, Madea B, Woelfle J, Vlanic D. Xylometazoline poisoning: A 40-fold nasal overdose caused by a compounding error in 3 children. Forensic Sci Int. 2014 May;238:e3-5. doi: 10.1016/j.forsciint.2014.02.011. Epub 2014 Feb 20. PubMed PMID: 24642023.
2: Cingi C, Birdane L, Ural A, Oghan F, Bal C. Comparison of nasal hyperosmolar xylitol and xylometazoline solutions on quality of life in patients with inferior turbinate hypertrophy secondary to nonallergic rhinitis. Int Forum Allergy Rhinol. 2014 Jun;4(6):475-9. doi: 10.1002/alr.21311. Epub 2014 Feb 26. PubMed PMID: 24574278.
3: Han JS, Park SH, Shin YD, Kwon E, Shim WS, Bae JH. The effect of xylometazoline spray for expansion of nasal cavity. Korean J Anesthesiol. 2013 Aug;65(2):132-5. doi: 10.4097/kjae.2013.65.2.132. Epub 2013 Aug 27. PubMed PMID: 24023995; PubMed Central PMCID: PMC3766778.
4: Figueiras-Graillet LM, Martínez-Sellés M, Perez-David E, Fernandez-Avilés F. Reversible cardiomyopathy due to chronic use of xylometazoline topical nasal spray. Int J Cardiol. 2013 Apr 5;164(2):e17-8. doi: 10.1016/j.ijcard.2012.09.136. Epub 2012 Oct 15. PubMed PMID: 23079093.
5: Kim JH, Oh YS, Ji JH, Bak H, Ahn SK. Rosacea (erythematotelangiectatic type) effectively improved by topical xylometazoline. J Dermatol. 2011 May;38(5):510-3. doi: 10.1111/j.1346-8138.2010.00999.x. Epub 2010 Nov 3. PubMed PMID: 21352348.
6: Tong JL. Xylometazoline pretreatment reduces nasotracheal intubation-related epistaxis in paediatric dental surgery. Br J Anaesth. 2011 Feb;106(2):279; author reply 279-80. doi: 10.1093/bja/aeq395. PubMed PMID: 21233119.
7: Leupold D, Wartenberg KE. Xylometazoline abuse induced ischemic stroke in a young adult. Neurologist. 2011 Jan;17(1):41-3. doi: 10.1097/NRL.0b013e3181d2ab04. PubMed PMID: 21192193.
8: Eskiizmir G, Hirçin Z, Ozyurt B, Unlü H. A comparative analysis of the decongestive effect of oxymetazoline and xylometazoline in healthy subjects. Eur J Clin Pharmacol. 2011 Jan;67(1):19-23. doi: 10.1007/s00228-010-0941-z. Epub 2010 Nov 11. PubMed PMID: 21069518.
9: El-Seify ZA, Khattab AM, Shaaban AA, Metwalli OS, Hassan HE, Ajjoub LF. Xylometazoline pretreatment reduces nasotracheal intubation-related epistaxis in paediatric dental surgery. Br J Anaesth. 2010 Oct;105(4):501-5. doi: 10.1093/bja/aeq205. Epub 2010 Aug 3. PubMed PMID: 20682569.
10: Cheung J, Goodman K, Bailey R, Fedorak R, Morse J, Millan M, Guzowski T, van Zanten SV; CANHelP working group. A randomized trial of topical anesthesia comparing lidocaine versus lidocaine plus xylometazoline for unsedated transnasal upper gastrointestinal endoscopy. Can J Gastroenterol. 2010 May;24(5):317-21. PubMed PMID: 20485707; PubMed Central PMCID: PMC2886574.
11: Eccles R, Martensson K, Chen SC. Effects of intranasal xylometazoline, alone or in combination with ipratropium, in patients with common cold. Curr Med Res Opin. 2010 Apr;26(4):889-99. doi: 10.1185/03007991003648015. Review. PubMed PMID: 20151787.
12: Haenisch B, Walstab J, Herberhold S, Bootz F, Tschaikin M, Ramseger R, Bönisch H. Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline. Fundam Clin Pharmacol. 2010 Dec;24(6):729-39. doi: 10.1111/j.1472-8206.2009.00805.x. PubMed PMID: 20030735.
13: Strandell B, Norgren-Holst E, Tran N, Jakobsen HB, Chen S. OTC use of a topical nasal spray solution containing xylometazoline plus ipratropium in patients with common cold. Int J Clin Pharmacol Ther. 2009 Dec;47(12):744-51. PubMed PMID: 19954713.
14: Nikolaidis E, Eleftheriadou A, Yiotakis I, Lazaris AC, Agrogianis G, Ferekidou E, Keramaris N, Papalois A, Kandiloros D. Influence of intranasal sterile isotonic sea water applications on xylometazoline administration: an experimental study in pigs. Auris Nasus Larynx. 2010 Feb;37(1):71-6. doi: 10.1016/j.anl.2009.03.006. Epub 2009 May 2. PubMed PMID: 19414231.
15: Graf P, Eccles R, Chen S. Efficacy and safety of intranasal xylometazoline and ipratropium in patients with common cold. Expert Opin Pharmacother. 2009 Apr;10(5):889-908. doi: 10.1517/14656560902783051 . Review. Erratum in: Expert Opin Pharmacother. 2009 Jun;10(8):1387. PubMed PMID: 19351236.
16: Anand JS, Salamon M, Habrat B, Scinska A, Bienkowski P. Misuse of xylometazoline nasal drops by inhalation. Subst Use Misuse. 2008 Dec;43(14):2163-8. doi: 10.1080/10826080802344625. PubMed PMID: 19085441.
17: McCluney NA, Eng CY, Lee MS, McClymont LG. A comparison of xylometazoline (Otrivine) and phenylephrine/lignocaine mixture (Cophenylcaine) for the purposes of rigid nasendoscopy: a prospective, double-blind, randomised trial. J Laryngol Otol. 2009 Jun;123(6):626-30. doi: 10.1017/S0022215108003666. Epub 2008 Oct 13. PubMed PMID: 18847523.
18: Eccles R, Eriksson M, Garreffa S, Chen SC. The nasal decongestant effect of xylometazoline in the common cold. Am J Rhinol. 2008 Sep-Oct;22(5):491-6. doi: 10.2500/ajr.2008.22.3202. Epub 2008 Jul 24. PubMed PMID: 18655753.
19: Humphreys MR, Grant D, McKean SA, Eng CY, Townend J, Evans AS. Xylometazoline hydrochloride 0.1 per cent versus physiological saline in nasal surgical aftercare: a randomised, single-blinded, comparative clinical trial. J Laryngol Otol. 2009 Jan;123(1):85-90. doi: 10.1017/S002221510800217X. Epub 2008 Apr 11. PubMed PMID: 18405405.
20: van Velzen AG, van Riel AJ, Hunault C, van Riemsdijk TE, de Vries I, Meulenbelt J. A case series of xylometazoline overdose in children. Clin Toxicol (Phila). 2007;45(3):290-4. PubMed PMID: 17453884.

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